molecular formula C18H15NO2 B14430905 Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- CAS No. 78174-01-3

Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-

Cat. No.: B14430905
CAS No.: 78174-01-3
M. Wt: 277.3 g/mol
InChI Key: DHCRFPBITJRXEK-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and a naphthalenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- typically involves the condensation of 2-methoxy-4-formylphenol with 1-naphthylamine under acidic conditions. The reaction proceeds through the formation of an imine linkage between the aldehyde group of 2-methoxy-4-formylphenol and the amine group of 1-naphthylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine linkage can undergo hydrolysis or reduction, leading to the formation of active metabolites. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-methoxy-4-(methoxymethyl)-
  • Phenol, 2-methoxy-4-(1-propenyl)-
  • Phenol, 2-methoxy-4-(1-propenyl)-, acetate

Uniqueness

Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]- is unique due to the presence of the naphthalenylimino group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

78174-01-3

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-methoxy-4-(naphthalen-1-yliminomethyl)phenol

InChI

InChI=1S/C18H15NO2/c1-21-18-11-13(9-10-17(18)20)12-19-16-8-4-6-14-5-2-3-7-15(14)16/h2-12,20H,1H3

InChI Key

DHCRFPBITJRXEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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